molecular formula C12H15ClN2O2 B1462177 [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol CAS No. 1094397-30-4

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol

Cat. No. B1462177
CAS RN: 1094397-30-4
M. Wt: 254.71 g/mol
InChI Key: VKSDSAFWIYYBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis and functionalization were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been studied as a potential inhibitor of enzymes such as cytochrome P450 and as a potential activator of proteins such as the β-catenin/TCF transcription factor. This compound has also been studied as a potential ligand for the binding of small molecules to proteins, and as a potential inhibitor of the activity of certain kinases. In addition, this compound has been studied as a potential modulator of the activity of G-protein coupled receptors, and as a potential drug for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize in a variety of ways, allowing for flexibility in the choice of synthesis method. In addition, this compound is relatively stable and has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, this compound is also relatively expensive, and its effects on enzymes, proteins, and other biological molecules are not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

The potential applications of [1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol are numerous, and there are many directions for future research. One potential area of research is the development of this compound-based drugs. This compound has already been studied as a potential drug for the treatment of certain diseases, and further research could lead to the development of effective and safe drugs. In addition, further research could explore the potential of this compound as an inhibitor of enzymes, activator of proteins, and modulator of G-protein coupled receptors. Finally, further research could explore the potential of this compound as a ligand for the binding of small molecules to proteins and as an inhibitor of the activity of certain kinases.

Biochemical Analysis

Biochemical Properties

[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions ultimately result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence the levels of metabolites by modulating the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-7-10(1-4-14-11)12(17)15-5-2-9(8-16)3-6-15/h1,4,7,9,16H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDSAFWIYYBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.